molecular formula C9H9BrN2 B6350697 4-Bromo-2,6-dimethyl-2H-indazole CAS No. 1159511-87-1

4-Bromo-2,6-dimethyl-2H-indazole

Cat. No.: B6350697
CAS No.: 1159511-87-1
M. Wt: 225.08 g/mol
InChI Key: DPADIKLDPCCSMC-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound is characterized by the presence of bromine and two methyl groups at specific positions on the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-dimethyl-2H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-4,6-dimethylphenylhydrazine with a suitable aldehyde or ketone can lead to the formation of the desired indazole derivative. The reaction typically requires the presence of a catalyst, such as copper acetate, and is carried out under an oxygen atmosphere in a solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yields and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to achieve efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dimethyl-2H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions include substituted indazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-2,6-dimethyl-2H-indazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dimethyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, indazole derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways. The exact mechanism may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    2H-Indazole: The parent compound without the bromine and methyl substitutions.

    4-Chloro-2,6-dimethyl-2H-indazole: Similar structure with chlorine instead of bromine.

    2,6-Dimethyl-2H-indazole: Lacks the bromine atom.

Uniqueness

4-Bromo-2,6-dimethyl-2H-indazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of more complex molecules .

Properties

IUPAC Name

4-bromo-2,6-dimethylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-8(10)7-5-12(2)11-9(7)4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPADIKLDPCCSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C=C2C(=C1)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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